molecular formula C8H12N4O2 B15255643 4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B15255643
M. Wt: 196.21 g/mol
InChI Key: XNAKXZSGUUJPKX-UHFFFAOYSA-N
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Description

Chemical Structure: This compound belongs to the 1,3,5-triazin-2-one family, characterized by a six-membered triazine ring fused with a ketone group. The oxolan-2-ylmethyl (tetrahydrofuran methyl) substituent at position 6 and an amino group at position 4 contribute to its unique physicochemical and biological properties. Molecular Formula: C₈H₁₂N₄O₂ (as inferred from structurally similar compounds in ). Key Properties:

  • Molecular Weight: ~196.21 g/mol (based on analogous compounds).

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

4-amino-6-(oxolan-2-ylmethyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O2/c9-7-10-6(11-8(13)12-7)4-5-2-1-3-14-5/h5H,1-4H2,(H3,9,10,11,12,13)

InChI Key

XNAKXZSGUUJPKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=NC(=NC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing amino and oxolan-2-ylmethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,5-Triazin-2-one Family

4-Amino-6-methyl-1,3,5-triazin-2(1H)-one
  • Structure : Features a methyl group at position 6 instead of oxolan-2-ylmethyl.
  • Molecular Weight : 141.13 g/mol ().
  • This may influence solubility and bioavailability.
4-Amino-6-(2-bromofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
  • Structure : Substituted with a brominated furan ring at position 4.
  • Molecular Weight : 257.04 g/mol ().
4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one
  • Structure : A triazole derivative with a p-methoxybenzyl substituent.
  • Activity : Exhibited mild anticancer activity against leukemia cells (CCRF-CEM) at 10 µM ().
  • Key Differences : The aromatic benzyl group may enhance π-π stacking interactions in biological targets, whereas the oxolanmethyl group in the target compound could improve solubility.
Table 1: Comparative Properties
Compound Name Molecular Weight (g/mol) Key Substituent Notable Activity/Application
4-Amino-6-(oxolan-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one 196.21 Oxolanmethyl Limited data; inferred agrochemical/medicinal potential
4-Amino-6-methyl-1,3,5-triazin-2(1H)-one 141.13 Methyl Agrochemical applications (e.g., acetoguanide analogs)
4-Amino-6-(2-bromofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one 257.04 Bromofuran Unspecified; halogenation suggests reactivity
4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one N/A p-Methoxybenzyl Anticancer (leukemia cell inhibition)
Key Observations :

Substituent Effects : Oxygen-containing groups (e.g., oxolanmethyl) improve solubility but may reduce membrane permeability compared to hydrophobic substituents like methyl or bromofuran.

Biological Activity : Aromatic substituents (e.g., p-methoxybenzyl) correlate with anticancer activity, while halogenated groups (e.g., bromofuran) enhance reactivity but may increase toxicity.

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